N-Cyclobutyl-2-iodo-4-methylaniline
Description
Properties
IUPAC Name |
N-cyclobutyl-2-iodo-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSODJMZJYHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-iodo-4-methylaniline typically involves the following steps:
Cyclobutylation of Aniline: The initial step involves the cyclobutylation of aniline to form N-cyclobutylaniline. This can be achieved through the reaction of aniline with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Iodination: The next step is the iodination of N-cyclobutylaniline. This can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Methylation: Finally, the methylation of the iodinated product is performed using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of N-Cyclobutyl-2-iodo-4-methylaniline is in cross-coupling reactions, particularly those mediated by silylboronates. These reactions allow for the formation of C–C bonds, enabling the synthesis of more complex organic molecules. For instance, studies have shown that aryl fluorides can react with secondary amines or N-alkylanilines to produce various coupling products with high yields under optimized conditions .
Table 1: Summary of Cross-Coupling Yields
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-Fluorobiphenyl | Et₃SiBpin (1.5 equiv.), KOBut (2.5 equiv.), diglyme | 41 |
| N-Methyl-N-phenylamine | Extended reaction time | 91 |
| Various Aryl Fluorides | Presence of functional groups | 51–86 |
Defluoroamination
This compound has been utilized in defluoroamination processes where aryl fluorides are converted into amines. This transformation is crucial for synthesizing pharmaceuticals and agrochemicals since it allows for the introduction of amino groups into aromatic systems .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, derivatives of 4-alkyl-2-haloanilines, including this compound, have been identified as precursors for drugs targeting diseases such as cancer and infections . The ability to modify the cyclobutyl group enhances the pharmacological properties of the resulting compounds.
Case Study: Antitubercular Agents
Research has indicated that modifications to compounds similar to this compound can lead to new antitubercular agents. These agents inhibit specific enzymes involved in mycobacterial biosynthesis, showcasing the potential of such compounds in treating tuberculosis .
Agricultural Applications
The compound's derivatives have also been explored for their potential as agricultural chemicals. Specifically, they can act as intermediates in the synthesis of herbicides and pesticides, contributing to crop protection strategies .
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group and iodine atom can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Electron Effects : The iodine in this compound is less electronegative than chlorine (4-Chloro-2-methylaniline) or nitro groups (N-Benzyl-4-methyl-2-nitroaniline), but its large size creates steric effects that may slow electrophilic substitution reactions.
Metabolic Pathways and Toxicity
4-Chloro-2-methylaniline
- Metabolism: Liver microsomes metabolize this compound into reactive intermediates like 5-chloro-2-hydroxylaminotoluene, which covalently binds to DNA, RNA, and proteins, leading to carcinogenicity .
- Inducibility: Phenobarbital induces its metabolic activation, highlighting the role of cytochrome P450 enzymes.
This compound (Inferred)
- Metabolic Stability : The iodine substituent and cyclobutyl group may reduce metabolic activation. Iodine’s size could hinder enzymatic oxidation, while the cyclobutyl group may sterically block access to metabolic enzymes.
N-Benzyl-4-methyl-2-nitroaniline
Biological Activity
N-Cyclobutyl-2-iodo-4-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclobutyl group, an iodine atom, and a methylaniline moiety. The presence of the iodine atom is significant as it can enhance the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : Compounds similar to this compound have been documented to inhibit anaplastic lymphoma kinase (ALK) activity, which plays a critical role in certain cancers. For instance, related compounds demonstrated IC50 values ranging from 0.49 nM to 275 nM for ALK inhibition, indicating potent activity against this target .
- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity. For example, studies on related adenosine derivatives suggest that halogenated anilines can influence cyclic AMP accumulation through receptor activation .
Biological Activity Data
The following table summarizes relevant biological activity data for this compound and structurally similar compounds:
| Compound | Biological Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | ALK | TBD | TBD |
| CJ-2212 | ALK | 0.49 | |
| CJ-2355 | KARPAS-299 Cell Growth | 275 | |
| Cl-IB-MECA | A3 Adenosine Receptor | TBD |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Antitumor Efficacy : In vivo studies have shown that compounds with similar structures effectively inhibit tumor growth in xenograft models. For example, CJ-2360 demonstrated significant antitumor efficacy in KARPAS-299 models, showcasing its potential for treating cancers associated with ALK mutations .
- Cross-Coupling Reactions : Research has demonstrated that N-cyclobutyl derivatives can be synthesized through transition-metal-free cross-coupling reactions, enhancing their accessibility for further biological evaluations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclobutyl-2-iodo-4-methylaniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Prioritize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the cyclobutyl group to the aniline core. Optimize solvent polarity (e.g., toluene vs. DMF) and ligand selection (e.g., Xantphos vs. BINAP) to enhance regioselectivity and yield . Monitor reaction progress via TLC or GC-MS, and use fractional crystallization for purification. Kinetic studies (varying temperature, catalyst loading) can identify rate-limiting steps .
Q. How can the stability of N-Cyclobutyl-2-iodo-4-methylaniline under varying storage conditions be rigorously validated?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C to 40°C), and light exposure. Analyze degradation products via HPLC-MS and NMR to identify pathways (e.g., deiodination or cyclobutyl ring opening). Use Arrhenius modeling to extrapolate shelf-life predictions .
Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
- Methodological Answer : Combine /-NMR to resolve cyclobutyl proton splitting patterns and iodinated aromatic signals. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. IR spectroscopy can detect hydrogen bonding between the aniline NH and iodine .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of N-Cyclobutyl-2-iodo-4-methylaniline in cross-coupling reactions?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare iodine’s Mulliken charges with analogous bromo/chloro derivatives to rationalize coupling efficiency . Validate predictions experimentally via Sonogashira or Suzuki-Miyaura reactions .
Q. What mechanistic insights explain contradictory yields in Ullmann-type couplings involving this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. polar mechanisms. Use EPR spectroscopy to detect copper(I)/copper(III) intermediates. Vary additives (e.g., CsCO vs. KPO) to assess base-dependent deprotonation effects on transition states .
Q. How should researchers address discrepancies in reported catalytic activity of Pd/ligand systems for functionalizing this substrate?
- Methodological Answer : Design a multivariate analysis (e.g., Design of Experiments) testing ligand denticity, Pd:ligand ratios, and solvent dielectric constants. Use ANOVA to identify statistically significant variables. Cross-reference with crystallographic data (CCDC) to correlate ligand steric parameters (e.g., %V) with turnover frequencies .
Data Analysis & Validation
Q. What statistical frameworks are recommended for reconciling inconsistent spectroscopic data across studies?
- Methodological Answer : Apply principal component analysis (PCA) to cluster datasets by solvent polarity or temperature. Use Bland-Altman plots to assess inter-laboratory variability in NMR chemical shifts. Validate outliers via high-field NMR (≥600 MHz) or single-crystal X-ray diffraction .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Adopt FAIR data principles: document reaction parameters (e.g., stirring rate, degassing cycles) in machine-readable formats. Use robotic platforms for high-throughput screening of conditions. Publish negative results (e.g., failed catalysts) to reduce publication bias .
Tables for Critical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
